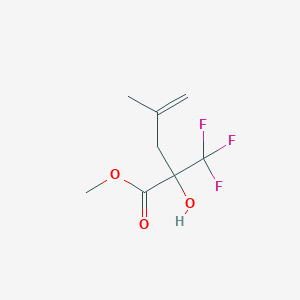

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

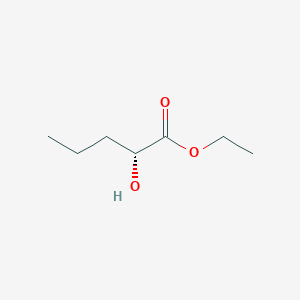

“Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” is a chemical compound with the molecular formula C8H11F3O3 . It is closely related to “Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate”, which has the molecular formula C9H13F3O3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C7H9F3O3/c1-3-4-6 (12,5 (11)13-2)7 (8,9)10/h3,12H,1,4H2,2H3 . This indicates the presence of a trifluoromethyl group, a methyl group, and a hydroxy group in the molecule. Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 198.14 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass is 198.05037863 g/mol .Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of complex molecules from simpler precursors often involves multifunctional esters. For example, a study detailed the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid, showcasing the compound's versatility in organic synthesis. This process included unusual recyclization reactions, indicating the potential of multifunctional esters in synthesizing cyclic and acyclic organic compounds with specific configurations (Gimalova et al., 2013).

Catalysis and Organic Transformations

In another instance, the Baylis-Hillman reaction was employed for the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates, demonstrating the catalytic potential of similar esters in creating carbon-carbon bonds. This example highlights the role of such compounds in facilitating reactions that form the backbone of organic synthesis (Basavaiah et al., 2000).

Material Science Applications

Additionally, the interaction of derivatives with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been explored, providing insights into the modification of benzoates for potential applications in material science and fluorine chemistry. This research demonstrates the utility of esters in synthesizing fluorinated compounds, which are valuable in various industries, including pharmaceuticals and agrochemicals (Gaidarzhy et al., 2020).

Medicinal Chemistry

Lastly, the synthesis of organotin(IV) complexes with potential as anticancer drugs showcases the application of related esters in medicinal chemistry. These complexes, derived from amino acetate functionalized Schiff bases, highlight the role of esters in developing new therapeutic agents (Basu Baul et al., 2009).

Propriétés

IUPAC Name |

methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-5(2)4-7(13,6(12)14-3)8(9,10)11/h13H,1,4H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDKXEVTOYZRSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)OC)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552673 |

Source

|

| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117015-42-6 |

Source

|

| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.